molecular formula C17H17NO4 B13767288 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid CAS No. 75852-44-7

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid

Cat. No.: B13767288
CAS No.: 75852-44-7
M. Wt: 299.32 g/mol
InChI Key: KYXVPXHHLDZSDH-UHFFFAOYSA-N
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Description

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid is an organic compound with a complex structure that includes an acetamido group, a methoxyphenyl group, and a phenylacetic acid moiety

Properties

CAS No.

75852-44-7

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[3-acetamido-5-(4-methoxyphenyl)phenyl]acetic acid

InChI

InChI=1S/C17H17NO4/c1-11(19)18-15-8-12(9-17(20)21)7-14(10-15)13-3-5-16(22-2)6-4-13/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

KYXVPXHHLDZSDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C2=CC=C(C=C2)OC)CC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis and Methylation Route

  • Step 1: Hydrolysis of p-chlorobenzonitrile
    React p-chlorobenzonitrile with sodium hydroxide in the presence of a copper-based catalyst (e.g., 8-hydroxyquinoline copper) under pressure (105-115 °C, 0.45-0.48 MPaG) for 5 hours. This produces sodium p-hydroxyphenylacetate with a yield of approximately 94.5%.
    Catalyst recovery and pH adjustment (to neutral) follow this step.

  • Step 2: Methylation to p-methoxyphenylacetic acid
    The sodium p-hydroxyphenylacetate solution is reacted with dimethyl sulfate at 30-40 °C for 3.5 hours. After reaction completion, the mixture is washed with toluene and acidified to pH 1-2 using concentrated hydrochloric acid to precipitate the product.
    The overall yield for these two steps is about 90.3%, with purity ≥ 99% (HPLC).
    This method offers mild conditions, high yield, catalyst recyclability, and environmental benefits.

Alternative Methods

  • Cyanidation of p-methoxybenzyl chloride followed by hydrolysis.
  • Friedel-Crafts acylation of anisole followed by rearrangement and hydrolysis (Willgenodt-Kindler method).
  • Huang Minlon reduction method involving Friedel-Crafts reaction with oxalyl chloride monoethyl ester.

These methods vary in atom economy, environmental impact, and industrial feasibility.

The introduction of the acetamido group at the 3-position of the phenyl ring and coupling to form the acetic acid derivative can be approached through amide bond formation reactions.

Amide Formation Using Carbodiimide Coupling Agents

A related preparation of N-substituted phenyl acetamides involves:

  • Reacting an aminoacetyl phenyl hydrobromide derivative with a substituted phenylacetate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) as a coupling agent.
  • The reaction is performed in anhydrous dichloromethane at 0 °C under nitrogen atmosphere, then warmed to room temperature and stirred for 24 hours.
  • Workup includes successive washing with hydrochloric acid, saturated sodium bicarbonate, and saturated saline, drying over anhydrous sodium sulfate, solvent removal under reduced pressure, and recrystallization from dichloromethane-ethyl acetate to isolate the product.
  • This method yields the amide product in approximately 76% yield.

This approach can be adapted to introduce the acetamido group on the aromatic ring by starting with the appropriate amino-substituted phenylacetate and acetic acid derivatives.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Hydrolysis of p-chlorobenzonitrile Sodium hydroxide, 8-hydroxyquinoline copper catalyst, 105-115 °C, 0.45-0.48 MPaG, 5h Sodium p-hydroxyphenylacetate, 94.5% yield Catalyst recyclable, mild conditions
2 Methylation Dimethyl sulfate, 30-40 °C, 3.5h, acidification with HCl (pH 1-2) p-Methoxyphenylacetic acid, 90.3% overall yield High purity (≥99% HPLC), simple post-treatment
3 Amide coupling Aminoacetyl phenyl hydrobromide, substituted phenylacetate, DMAP, EDCI·HCl, DCM, 0 °C to RT, 24h N-substituted phenylacetamide, ~76% yield Requires inert atmosphere, standard amide coupling

Research Findings and Perspectives

  • The hydrolysis-methylation route for preparing 4-methoxyphenylacetic acid is preferred industrially due to its high yield, mild conditions, and environmental friendliness.
  • Amide coupling using carbodiimide chemistry is a well-established method for introducing acetamido groups in aromatic systems with good yields and purity.
  • Process optimization includes control of reaction temperature, stoichiometry of reagents, and purification steps to maximize yield and product quality.
  • Catalyst recovery and reuse in hydrolysis steps enhance sustainability.
  • The described synthetic routes avoid harsh reagents and conditions, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The starting materials typically include acetamide derivatives and phenylacetic acid. The process generally follows these steps:

  • Formation of Acetamido Derivative : Reaction of an appropriate amine with acetic anhydride or acetic acid.
  • Condensation Reaction : The acetamido derivative is then reacted with a substituted phenylacetic acid to form the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • A549 (human lung cancer)
  • HeLa (cervical cancer)

The compound's mechanism appears to involve apoptosis induction, as evidenced by increased activation of caspases (caspase-3 and caspase-8) in treated cells. Preliminary IC50 values indicate promising potency:

  • IC50 against A549 : 2.72 µM
  • IC50 against HeLa : 7.95 µM

These values suggest that the compound is more effective than some established chemotherapeutics like Melphalan at comparable concentrations .

Antimicrobial Activity

The compound also shows moderate antimicrobial activity against various bacterial strains. In a study assessing its antibacterial properties, the minimum inhibitory concentration (MIC) was determined for several pathogens:

  • Staphylococcus aureus : MIC = 5.64 µM
  • Escherichia coli : MIC = 8.33 µM

These results indicate that this compound may be a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases suggests that the compound triggers programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, which is critical for cancer cell division .
  • Antimicrobial Mechanisms : The exact mechanisms remain to be fully elucidated, but structural similarities with other known antimicrobial agents suggest potential interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

  • Case Study on Lung Cancer Cells :
    • Objective: To evaluate the cytotoxic effects on A549 cells.
    • Methodology: Cells were treated with varying concentrations of the compound, followed by analysis of cell viability and apoptosis markers.
    • Results: Significant reduction in cell viability was observed, correlating with increased levels of apoptotic markers.
  • Case Study on Antimicrobial Efficacy :
    • Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology: MIC tests were performed using standard broth dilution methods.
    • Results: The compound exhibited significant antibacterial activity, particularly against S. aureus and E. coli.

Q & A

Q. Optimization Considerations :

  • Monitor reaction progress with TLC or HPLC to adjust stoichiometry.
  • For Pd-catalyzed steps, inert atmospheres (N₂/Ar) and ligand screening (e.g., XPhos for sterically hindered substrates) improve yields .

How can structural analogs of this compound be systematically designed to study structure-activity relationships (SAR) in anti-inflammatory applications?

Advanced Research Question
SAR studies require strategic modifications to the core structure:

  • Substitution patterns : Replace 4-methoxyphenyl with fluorophenyl or hydroxylphenyl groups to assess electronic effects on bioactivity .
  • Functional group variation : Substitute the acetic acid moiety with ester or amide derivatives to probe metabolic stability .

Q. Methodological Framework :

  • Computational pre-screening : Use DFT calculations (e.g., Gaussian 16) to predict electronic properties and docking studies (AutoDock Vina) to estimate binding affinity to COX-2 .
  • Parallel synthesis : Employ automated liquid handlers to generate a library of 10–20 analogs for in vitro testing .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Basic Research Question

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm acetamido (δ 2.0–2.2 ppm for CH₃) and methoxyphenyl (δ 3.8 ppm for OCH₃) groups. Aromatic protons appear as multiplets (δ 6.5–7.5 ppm) .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in the phenylacetic acid region .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .

Q. Advanced Characterization :

  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., if racemization occurs during synthesis) .

How can contradictions in reported biological activity data (e.g., COX-2 inhibition vs. no observed effect) be addressed methodologically?

Advanced Research Question
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Bioassay standardization :
    • Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
    • Include positive controls (e.g., celecoxib) in all experiments.
  • Purity validation :
    • HPLC with UV/ELSD detection (≥98% purity threshold) .
    • Quantify endotoxins via LAL assay if working with cell-based systems .

What computational tools are recommended for predicting the metabolic pathways of this compound?

Advanced Research Question

  • In silico prediction :
    • SwissADME : Predict Phase I/II metabolism sites (e.g., hydroxylation of the methoxyphenyl group) .
    • MetaCore™ : Map potential interactions with CYP450 isoforms (e.g., CYP3A4) .
  • Experimental validation :
    • Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

How can solvent selection impact the crystallization of this compound for X-ray studies?

Basic Research Question

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents.
  • Crystallization additives : Use seeding or co-crystallization with chiral auxiliaries (e.g., L-proline) for stubborn cases .
  • Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal lattice formation .

What strategies are effective for scaling up synthesis without compromising yield or purity?

Advanced Research Question

  • Process intensification :
    • Replace batch reactions with flow chemistry for Pd-catalyzed steps (improves heat/mass transfer) .
    • Optimize workup: Use centrifugal partition chromatography (CPC) for large-scale purification .
  • Quality-by-design (QbD) : Apply DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, catalyst loading) .

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